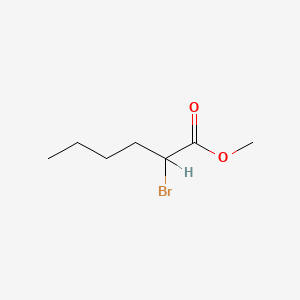

Methyl 2-bromohexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21976. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLPDRIMFIXNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052715 | |

| Record name | Methyl 2-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-19-2 | |

| Record name | Hexanoic acid, 2-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromohexanoate (CAS 5445-19-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromohexanoate, with the CAS number 5445-19-2, is a pivotal halogenated ester intermediate in the landscape of modern organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive bromine atom at the alpha position and a modifiable ester group, renders it a versatile building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols with mechanistic insights, key reactive pathways, and significant applications, particularly in the pharmaceutical and agrochemical sectors. Furthermore, it includes a thorough discussion of analytical characterization techniques and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of a Bifunctional Reagent

In the pursuit of novel therapeutic agents and advanced agricultural solutions, the synthetic chemist's toolkit is ever-expanding with reagents that offer efficiency and versatility. This compound is one such reagent, a colorless to pale yellow liquid that serves as a cornerstone in multi-step synthetic sequences.[2][3] Its strategic importance lies in the orthogonal reactivity of its two functional groups. The α-bromo position is a prime site for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functionalities, while the methyl ester can undergo hydrolysis, reduction, or transesterification to further elaborate the molecular structure.[1][2] This dual functionality is instrumental in its application for introducing hexanoate-derived carbon chains into target molecules, a common motif in drug development and the synthesis of specialty chemicals.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5445-19-2 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1][4] |

| Molecular Weight | 209.08 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.289 g/mL at 20 °C | [1][5] |

| Boiling Point | 195.9 °C; 94 °C at 15 mmHg | [1][5][6] |

| Melting Point | -10 °C | [1] |

| Flash Point | 69 °C / 156.2 °F (closed cup) | [7] |

| Refractive Index (n20/D) | 1.455 | [1] |

| Solubility | Soluble in organic solvents (ethanol, ether, chloroform); insoluble in water. | [2][3] |

| Purity (typical) | ≥98.0% (GC) | [1] |

Spectroscopic Characterization

The structural integrity of this compound is typically confirmed using a combination of spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band in the region of 1735-1750 cm⁻¹, indicative of the C=O stretch of a saturated aliphatic ester.[8] Additional significant peaks include those in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkyl chain and bands in the 1000-1300 cm⁻¹ range for the C-O stretch.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include a triplet at approximately 0.9 ppm (3H, -CH₃ of the butyl chain), a multiplet between 1.3-1.5 ppm (4H, two internal -CH₂- groups), a multiplet around 1.8-2.0 ppm (2H, -CH₂- adjacent to the chiral center), a triplet around 4.2 ppm (1H, -CHBr), and a singlet at approximately 3.7 ppm (3H, -OCH₃ of the ester).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (~170 ppm). The carbon bearing the bromine (-CHBr) will be in the 40-50 ppm range, while the methoxy carbon (-OCH₃) will be around 52 ppm. The remaining alkyl carbons will resonate upfield.

-

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound: A Two-Step Approach

The industrial and laboratory-scale synthesis of this compound is typically achieved through a reliable two-step process. This involves the α-bromination of hexanoic acid followed by esterification.

Step 1: α-Bromination of Hexanoic Acid via the Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and robust method for the selective α-halogenation of carboxylic acids.[9][10] The reaction proceeds by converting the carboxylic acid into an acyl halide intermediate, which readily enolizes, allowing for rapid bromination at the α-position.[10][11]

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Experimental Protocol: Synthesis of 2-Bromohexanoic Acid

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add hexanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 eq).

-

Bromination: Heat the mixture to 50-60 °C. Slowly add bromine (Br₂, 1.1 eq) from the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which should be directed to a scrubber.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours, or until the red-brown color of bromine has dissipated.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water and then with a saturated sodium bisulfite solution to remove any remaining bromine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-bromohexanoic acid. Further purification can be achieved by vacuum distillation.

Step 2: Fischer Esterification

The crude 2-bromohexanoic acid is then esterified with methanol in the presence of an acid catalyst, a process known as Fischer-Speier esterification.[12][13] This is a reversible reaction, and to drive the equilibrium towards the product, a large excess of methanol is typically used, or the water formed during the reaction is removed.[13][14]

Caption: Workflow for the Fischer Esterification of 2-bromohexanoic acid.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromohexanoic acid (1.0 eq) in a large excess of methanol (10-20 eq), which also serves as the solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

-

Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent ester group activates the C-Br bond, making the α-carbon highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of various functional groups, including:

-

Amines: Formation of α-amino esters, precursors to amino acids.

-

Azides: Leading to α-azido esters, which can be reduced to α-amino esters.

-

Thiolates: Synthesis of α-thioethers.

-

Cyanides: Formation of α-cyano esters, which can be hydrolyzed to dicarboxylic acids.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a documented intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][15]

-

Pharmaceuticals: It is employed in the synthesis of antihypertensive agents, anticonvulsants, and antitumor drugs.[2] For example, it can be a key building block for constructing the side chains of complex molecules where precise structural modifications are critical for biological activity.[1]

-

Agrochemicals: In the agrochemical industry, it serves as a precursor for herbicides, insecticides, and fungicides.[2][16] For instance, it can be used in the synthesis of pyrethroid insecticides.[2]

Other Applications

Its versatility extends to the synthesis of flavors, fragrances, and surfactants.[2] In polymer chemistry, it can be used to introduce bromine functionalities into polymer backbones.[3]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: It is considered moderately toxic upon ingestion, inhalation, or skin contact.[3] It is irritating to the eyes, respiratory system, and skin.[5] Prolonged exposure may lead to skin irritation or respiratory discomfort.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][17]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][7][17] Keep containers tightly closed to prevent moisture ingress, as the compound is sensitive to moisture.[2] It is incompatible with strong oxidizing agents.[7]

-

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[17][18] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][19]

Conclusion

This compound is a high-value, versatile intermediate that plays a significant role in organic synthesis. Its predictable reactivity, coupled with well-established synthetic routes, makes it an indispensable tool for researchers and developers in the pharmaceutical, agrochemical, and specialty chemical industries. A comprehensive understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.

References

- Exploring this compound: Properties, Synthesis, and Applications. (n.d.). Self-publishing.

- This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- This compound 5445-19-2 wiki - Guidechem. (n.d.). Guidechem.

- This compound synthesis - ChemicalBook. (n.d.). ChemicalBook.

- This compound - SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.

- This compound 5445-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tokyo Chemical Industry Co., Ltd.

- This compound | 5445-19-2 | FAA44519 - Biosynth. (n.d.). Biosynth.

- This compound ≥99.0% GC 5445-19-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- This compound - ChemBK. (2024, April 9). ChemBK.

- This compound - WeylChem. (n.d.). WeylChem.

- This compound | 5445-19-2 - ChemicalBook. (2025, July 16). ChemicalBook.

- 5445-19-2|this compound|BLD Pharm. (n.d.). BLD Pharm.

- This compound - Safety Data Sheet - ChemicalBook. (2025, July 19). ChemicalBook.

- Safety Data Sheet. (2012, October 12). Alfa Aesar.

- This compound MSDS/SDS | Supplier & Distributor - Sysem Chem. (n.d.). Sysem Chem.

- SAFETY DATA SHEET - Fisher Scientific. (2010, May 10). Fisher Scientific.

- Hell-Volhard-Zelinsky Reaction - Alfa Chemistry. (n.d.). Alfa Chemistry.

- Hell-Volhard-Zelinsky Reaction - NROChemistry. (n.d.). NROChemistry.

- Hell–Volhard–Zelinsky halogenation - Wikipedia. (n.d.). Wikipedia.

- Hell-Volhard-Zelinsky Reaction - SynArchive. (n.d.). SynArchive.

- The Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Methyl 2-bromo-hexadecanoate - SpectraBase. (n.d.). SpectraBase.

- 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- This compound - SIELC Technologies. (2018, May 16). SIELC Technologies.

- This compound, CasNo.5445-19-2 Henan Allgreen Chemical Co.,Ltd China (Mainland). (n.d.). Henan Allgreen Chemical Co.,Ltd.

- Fischer Esterification - Chemistry Steps. (n.d.). Chemistry Steps.

- Fischer–Speier esterification - Wikipedia. (n.d.). Wikipedia.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.

- Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.

- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). OperaChem.

- Example 4. (n.d.). University of Colorado Boulder.

- This compound | 5445-19-2 - ChemicalBook. (n.d.). ChemicalBook.

- Enhancing Crop Protection: The Role of this compound in Agrochemical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 5). NINGBO INNO PHARMCHEM CO.,LTD.

- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (2015, August 12). YouTube.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 5445-19-2 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 11. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. canbipharm.com [canbipharm.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 2-bromohexanoate

Introduction: The Role of Methyl 2-bromohexanoate in Synthetic Chemistry

This compound (CAS No. 5445-19-2) is a halogenated ester that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique bifunctional structure, incorporating both a reactive bromine atom at the alpha position and a methyl ester group, makes it a versatile building block for constructing complex molecular architectures.[2] For researchers and professionals in drug development and agrochemical synthesis, a comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring process safety, and guaranteeing the purity of final products.

This guide provides a detailed examination of the core physical characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective and safe application. We will delve into its key physical constants, provide a validated experimental protocol for one of its core properties, and explore the interplay between its molecular structure and macroscopic behavior.

Core Physical and Chemical Characteristics

This compound is a clear, colorless to pale yellow liquid at room temperature, possessing a mild, ester-like odor.[3][4] Its physical state and characteristics are dictated by its molecular structure and the intermolecular forces at play.

Data Summary of Physical Properties

The physical properties of this compound have been reported across various sources. The following table consolidates these values to provide a comparative overview. Discrepancies in reported values, such as for boiling point, often arise from measurements being taken under different atmospheric pressures.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |

| Molecular Weight | 209.08 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Density | 1.289 g/mL at 20 °C | [2][5][6] |

| Boiling Point | 94 °C at 15 mmHg195.9 °C at 760 mmHg220-222 °C | [3][6][2][7][1] |

| Melting Point | < -10 °C | [2][3][7] |

| Refractive Index (n²⁰/D) | 1.455 | [2][5] |

| Flash Point | 69 °C (closed cup)80.6 °C94 °C | [5][6][8][2][1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1][4] |

| Purity (Typical) | ≥99.0% (by Gas Chromatography) | [2][5] |

Interplay of Molecular Structure and Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the polar carbonyl group (C=O) and the electronegative bromine atom induces dipole-dipole interactions, while the hexyl chain contributes to van der Waals forces. These combined intermolecular forces are stronger than those in a non-polar alkane of similar size but are not as strong as the hydrogen bonds found in alcohols, leading to its characteristic boiling point and liquid state at room temperature.

The following diagram illustrates the relationship between the compound's structural features and its key physical properties.

Sources

- 1. store.astm.org [store.astm.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. matestlabs.com [matestlabs.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. laboratuar.com [laboratuar.com]

- 7. store.astm.org [store.astm.org]

- 8. atslab.com [atslab.com]

A Comprehensive Technical Guide to the Solubility of Methyl 2-Bromohexanoate in Organic Solvents

Abstract

Methyl 2-bromohexanoate is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficacy in these synthetic routes is profoundly dependent on its behavior in various reaction media, making a thorough understanding of its solubility characteristics in organic solvents a critical parameter for process optimization, purification, and formulation. This technical guide provides a detailed examination of the solubility of this compound, beginning with its fundamental physicochemical properties and the theoretical principles governing its solubility. In the absence of extensive published quantitative data, this document focuses on providing a predictive framework based on intermolecular forces and furnishes robust, field-proven experimental protocols for the precise determination of its solubility. These methodologies are designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and adherence to Good Laboratory Practice (GLP).

Part 1: Physicochemical Profile of this compound

A foundational understanding of a solute's physical and chemical properties is essential for predicting and interpreting its solubility behavior. This compound (CAS No. 5445-19-2) is a halogenated ester with a distinct molecular structure that dictates its interactions with various solvents.[1]

Chemical Structure:

The molecule possesses a six-carbon hexanoate backbone with a bromine atom at the alpha (C2) position. This structure features a non-polar alkyl chain, a polar carbon-bromine bond, and a polar ester functional group, creating a molecule with mixed polarity. Its calculated LogP (octanol-water partition coefficient) of 2.78 indicates a preference for lipophilic or non-polar environments over aqueous media.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [2][3][4][5] |

| Molecular Weight | 209.08 g/mol | [2][3][4][6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Density | ~1.289 g/mL at 20 °C | [4][5] |

| Boiling Point | 195.9 - 222 °C at 760 mmHg | [1][2][4] |

| Melting Point | < -10 °C | [2][4] |

| Flash Point | 69 - 80.6 °C | [3][4][6][8][9] |

| LogP (n-octanol/water) | 2.78 | [2] |

| Water Solubility | Insoluble / Limited | [1][7] |

Part 2: Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10][11] This maxim suggests that substances with similar intermolecular forces are more likely to be miscible. The energy balance of dissolution is key; solubility is favored when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to overcome existing solute-solute and solvent-solvent interactions.[11][12][13]

Intermolecular Force Analysis

-

This compound (Solute): The primary forces are London dispersion forces along the alkyl chain and stronger dipole-dipole interactions originating from the polar ester group (C=O) and the carbon-bromine (C-Br) bond. It lacks hydrogen bond-donating capabilities.

-

Organic Solvents (Solvents): Can be broadly classified:

-

Non-Polar: (e.g., Hexane, Toluene) Dominated by London dispersion forces.

-

Polar Aprotic: (e.g., Acetone, Ethyl Acetate, Dichloromethane) Possess dipole-dipole interactions but no O-H or N-H bonds.

-

Polar Protic: (e.g., Ethanol, Methanol) Feature strong hydrogen bonding in addition to dipole-dipole and dispersion forces.

-

Predictive Solubility Table

Based on this analysis, we can predict the solubility of this compound in common organic solvent classes.

Table 2: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Dominant Solvent Forces | Predicted Solubility | Rationale |

| Non-Polar Alkanes | Hexane, Cyclohexane | London Dispersion | Moderate | The solute's alkyl chain allows for favorable dispersion force interactions, but energy is required to disrupt the solute's dipole-dipole attractions. |

| Aromatic Hydrocarbons | Toluene, Benzene | London Dispersion, π-π stacking | High | The polarizability of the aromatic ring allows for strong dispersion forces and potential induced-dipole interactions with the solute. |

| Ethers | Diethyl Ether, THF | Dipole-Dipole, London Dispersion | High | The polarity is well-matched. Both solute and solvent have dipole-dipole interactions without the complication of disrupting a strong hydrogen-bonding network. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Very High | Excellent match of intermolecular forces. Both are polar aprotic, and DCM/chloroform effectively solvate the polar regions of the ester.[1] |

| Ketones | Acetone, MEK | Dipole-Dipole, London Dispersion | Very High | Strong dipole-dipole interactions from the ketone carbonyl group align well with the ester and C-Br dipoles.[7] |

| Esters | Ethyl Acetate | Dipole-Dipole, London Dispersion | Very High | As a like-for-like solvent class, miscibility is expected to be very high due to nearly identical intermolecular forces. |

| Polar Protic Alcohols | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | High | While soluble, the high energy required to break the solvent's strong hydrogen-bonding network may slightly limit solubility compared to aprotic solvents of similar polarity.[1][7] |

Part 3: Experimental Determination of Solubility

While predictions are valuable, empirical data is indispensable for scientific accuracy. The following protocols describe a robust methodology for quantifying the solubility of this compound, grounded in Good Laboratory Practice (GLP) principles to ensure data integrity and reproducibility.[14][15]

Overall Experimental Workflow

The process involves creating a saturated solution at a controlled temperature, separating the excess solute, and accurately measuring the concentration of the dissolved solute in the supernatant.

Caption: General workflow for experimental solubility determination.

Protocol 1: Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[14][16][17]

1.1. Expertise & Causality: This protocol relies on achieving a true thermodynamic equilibrium between the undissolved solute and the saturated solution. The extended agitation time (24-48 hours) is critical; shorter times may result in a non-saturated, metastable solution, leading to an underestimation of solubility.[14][18] Temperature control is paramount, as solubility is highly temperature-dependent.

1.2. Materials & Equipment:

-

This compound (solute, >98% purity)

-

Selected organic solvent (solvent, HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Analytical balance (± 0.0001 g)

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Orbital shaker with temperature control (e.g., incubator shaker)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

1.3. Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; a visible amount of undissolved liquid must remain at equilibrium. A starting point is ~200-500 mg of solute.

-

Solvent Addition: Record the weight of the vial and solute. Add a precise volume (e.g., 5.0 mL) of the temperature-equilibrated organic solvent. Seal the vial tightly.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. A 48-hour time point is recommended to confirm equilibrium has been reached by comparing it with the 24-hour result.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved phase to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no undissolved solute is transferred, this step must be performed meticulously. The two most reliable methods are:

-

Centrifugation: Transfer a portion of the supernatant to a centrifuge tube and spin at high speed (e.g., 10,000 x g) for 15 minutes. Sample the resulting clear liquid.

-

Filtration: Directly filter the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. Discard the first portion of the filtrate to saturate the filter material before collecting the analytical sample.

-

-

Sample Preparation for Analysis: Immediately dilute the collected sample with a known volume of the solvent to prevent any potential precipitation and to bring the concentration within the analytical range for quantification. Record the dilution factor accurately.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining the concentration of the solute in the saturated solution.[19][20]

2.1. Trustworthiness: The validity of this protocol rests on the creation of a precise calibration curve. Using multiple (5-7) calibration standards prepared from at least two independent stock solutions validates the linearity and accuracy of the analytical response. The correlation coefficient (R²) of the curve must be >0.999 for the method to be considered trustworthy.

2.2. Materials & Equipment:

-

HPLC system with a UV or Refractive Index (RI) detector

-

Appropriate HPLC column (e.g., C18 for reversed-phase)

-

Volumetric flasks (Class A)

-

Calibrated pipettes

-

Saturated solution sample (from Protocol 1)

-

Mobile phase solvents (HPLC grade)

Caption: Workflow for concentration analysis via HPLC.

2.3. Step-by-Step Procedure:

-

Method Development: Develop an isocratic HPLC method capable of resolving the this compound peak from any solvent or impurity peaks. A C18 column with a mobile phase like acetonitrile/water is a common starting point. Detection via a low-wavelength UV detector (e.g., 210 nm) or an RI detector is suitable.

-

Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen organic solvent to create a primary stock solution of known concentration (e.g., 1000 µg/mL).

-

Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of 5 to 7 standards that bracket the expected concentration of the diluted solubility sample.

-

Generate Calibration Curve: Inject each standard into the HPLC system and record the corresponding peak area. Plot peak area (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Analyze Sample: Inject the diluted sample from Protocol 1 into the HPLC system and record its peak area.

-

Calculate Concentration: Use the peak area of the sample and the regression equation to calculate the concentration of the diluted sample.

-

Concentration_diluted = (Peak_Area_sample - c) / m

-

-

Calculate Final Solubility: Multiply the calculated concentration by the dilution factor used in Protocol 1 (step 6) to determine the final solubility.

-

Solubility = Concentration_diluted × Dilution_Factor

-

Express the final result in appropriate units, such as g/100 mL or mol/L.

-

Part 4: Safety and Handling

This compound is classified as a combustible liquid and may cause skin and eye irritation.[3][5][9] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][8][9] All personnel must consult the full Safety Data Sheet (SDS) for this compound before commencing any experimental work.[3]

References

-

Chemical LAND21. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. [Link]

-

LookChem. (n.d.). Exploring this compound: Properties, Synthesis, and Applications. [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. [Link]

-

Sysem Chem. (n.d.). This compound MSDS/SDS | Supplier & Distributor. [Link]

-

Chemsrc. (2025). This compound | CAS#:5445-19-2. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Alfa Aesar. (2012). Safety Data Sheet: this compound. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Petereit, A., et al. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 75(1), 168-177. [Link]

-

Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Solubility of Things. (n.d.). Chromatographic Techniques. [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]

-

ResearchGate. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [Link]

-

Doubtnut. (n.d.). Answer the following:i Haloalkanes easily dissolve in organic solvents why?. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. [Link]

-

Al-Gousous, J. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Filo. (2024). Why haloalkanes are easily dissolved in organic solvent. [Link]

-

iPrep. (2024). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th. YouTube. [Link]

-

Quora. (2017). Why do haloalkanes dissolve in organic solvents?. [Link]

-

Vedantu. (n.d.). Give reasons A)Haloalkanes easily dissolve in organic. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Yogi Enterprise. (n.d.). This compound, Ethyl 2-Bromohexanoate in India. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS#:5445-19-2 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. innospk.com [innospk.com]

- 5. chembk.com [chembk.com]

- 6. This compound, Ethyl 2-Bromohexanoate in India [yogienterprise.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. canbipharm.com [canbipharm.com]

- 10. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 11. quora.com [quora.com]

- 12. doubtnut.com [doubtnut.com]

- 13. Give reasons AHaloalkanes easily dissolve in organic class 11 chemistry CBSE [vedantu.com]

- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. pharmaguru.co [pharmaguru.co]

- 20. improvedpharma.com [improvedpharma.com]

Synthesis of Methyl 2-Bromohexanoate from Hexanoic Acid: A Senior Application Scientist's In-Depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-bromohexanoate is a valuable synthetic intermediate, pivotal in the construction of more complex molecular architectures in pharmaceuticals, agrochemicals, and fine chemical synthesis.[1][2] Its utility stems from the dual reactivity of the ester and the strategically positioned bromine atom at the α-carbon, which serves as a versatile handle for nucleophilic substitution and carbon-carbon bond formation.[1] This guide provides an in-depth exploration of the primary synthetic routes from hexanoic acid, focusing on the venerable Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and discuss critical process parameters to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Importance of α-Bromo Esters

α-Bromo esters are a class of organic compounds characterized by a bromine atom on the carbon adjacent to the ester carbonyl group. This structural motif significantly enhances the reactivity of the α-carbon, making it an excellent electrophile for a wide range of nucleophiles.[3] The ability to introduce a hexanoate chain with a reactive α-position makes this compound a sought-after building block in drug development, where precise structural modifications are paramount.[1]

Comparative Analysis of Synthetic Strategies

The synthesis of this compound from hexanoic acid can be approached via two primary strategies, both of which leverage the Hell-Volhard-Zelinsky reaction. The choice between these pathways often depends on the desired scale, available equipment, and whether the intermediate 2-bromohexanoic acid is needed for other purposes.

Strategy 1: Two-Step Synthesis via 2-Bromohexanoic Acid

This classic approach involves two distinct chemical transformations:

-

α-Bromination: The selective bromination of the α-carbon of hexanoic acid using the Hell-Volhard-Zelinsky reaction.

-

Esterification: The subsequent conversion of the resulting 2-bromohexanoic acid to its methyl ester via Fischer esterification.

Strategy 2: One-Pot Synthesis

A more streamlined approach involves the in-situ formation of the methyl ester by quenching the Hell-Volhard-Zelinsky reaction mixture with methanol. This method is often more efficient for the direct production of the target ester.

This guide will focus on providing a detailed protocol for both the two-step and one-pot approaches, with a deeper dive into the more traditional and well-documented two-step synthesis.

The Hell-Volhard-Zelinsky Reaction: A Mechanistic Deep Dive

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the selective α-halogenation of carboxylic acids that possess at least one α-hydrogen.[4][5] The reaction is typically carried out with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[6][7]

The causality behind the HVZ reaction's success lies in the initial conversion of the carboxylic acid to an acyl bromide.[3][7] Carboxylic acids themselves do not enolize sufficiently for α-halogenation to occur.[3] The acyl bromide intermediate, however, readily tautomerizes to its enol form, which is nucleophilic enough to react with bromine at the α-position.[3][7]

Reaction Pathway: Hell-Volhard-Zelinsky Reaction

Caption: Workflow for the two-step synthesis of this compound.

One-Pot Synthesis of this compound

A more direct route to this compound involves quenching the HVZ reaction with methanol instead of water. [8]This approach is advantageous as it reduces the number of unit operations and can lead to higher overall efficiency.

Conceptual Procedure:

-

Perform the Hell-Volhard-Zelinsky reaction on hexanoic acid as described in Part 1 of the experimental protocols.

-

After the initial reaction is complete, cool the reaction mixture in an ice bath.

-

Slowly and cautiously add an excess of cold methanol to the reaction flask. This will react with the intermediate 2-bromohexanoyl bromide to form this compound.

-

The workup and purification would then proceed similarly to the Fischer esterification protocol, involving extraction, washing, drying, and vacuum distillation.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5445-19-2 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| Boiling Point | 195.9 °C | [1] |

| Density | 1.289 g/cm³ | [1] |

| Refractive Index | 1.455 | [1] |

| Purity (typical) | ≥99.0% (GC) | [1] |

Troubleshooting and Field-Proven Insights

-

Moisture Sensitivity: The Hell-Volhard-Zelinsky reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous reagents to maximize the yield of the acyl bromide intermediate. [9]* Temperature Control: During the HVZ reaction, careful temperature control is crucial. If the temperature is too high, there is a risk of side reactions, such as the elimination of HBr to form unsaturated carboxylic acids. [6]* Workup Considerations: When washing the ethereal solution of the product with sodium bicarbonate, perform the additions slowly and with frequent venting of the separatory funnel to safely release the carbon dioxide gas that is generated.

-

Purification: Vacuum distillation is the preferred method for purifying both 2-bromohexanoic acid and this compound to obtain a high-purity product.

Conclusion

The synthesis of this compound from hexanoic acid is a robust and well-understood process, primarily relying on the Hell-Volhard-Zelinsky reaction. By carefully controlling the reaction conditions and understanding the underlying mechanisms, researchers and drug development professionals can reliably produce this key synthetic intermediate. The choice between a two-step or one-pot approach will depend on the specific needs of the laboratory and the intended application of the final product. The protocols and insights provided in this guide serve as a comprehensive resource for the successful synthesis of this compound.

References

-

Harpp, D. N., Bao, L. Q., Coyle, C., Gleason, J. G., & Horovitch, S. (n.d.). α-BROMINATION OF CARBOXYLIC ACIDS: 2-BROMOHEXANOYL CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties, Synthesis, and Applications. Inno Pharmchem. Retrieved from [Link]

-

Ogata, Y., Sugimoto, T., & Inaishi, M. (n.d.). ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

Procedure. (n.d.). Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

AHH Chemical. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. Retrieved from [Link]

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

Clarke, H. T., & Taylor, E. R. (n.d.). α-BROMO-n-CAPROIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

-

OrgoSolver. (n.d.). Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of members of the 2‐methylhexanoic acid series. Reagents and.... Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. orgosolver.com [orgosolver.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Methyl 2-bromohexanoate

This guide provides a comprehensive overview of the synthetic pathways to Methyl 2-bromohexanoate, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] We will delve into the mechanistic intricacies of its formation, present a validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of α-Bromo Esters

This compound is an organic compound featuring a bromine atom at the alpha (α) position relative to the ester carbonyl group.[3] This structural motif imparts a high degree of reactivity, making it a versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the ester functionality can be readily transformed, allowing for the construction of complex molecular architectures.[1][4] Its applications range from the synthesis of antihypertensive drugs like moxonidine to the production of pyrethroid insecticides.[2]

Understanding the precise mechanism of its formation is paramount for researchers and drug development professionals to optimize reaction conditions, maximize yield, and ensure the purity of the final product. The primary route to this compound involves a two-step process: the α-bromination of a carboxylic acid followed by esterification.

The Core Mechanism: Hell-Volhard-Zelinsky (HVZ) Reaction

The cornerstone of synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[4][5][6] Direct α-bromination of a carboxylic acid like hexanoic acid is not feasible because the acidic carboxylic proton is preferentially removed over an α-hydrogen, preventing the necessary enolization.[4][5] The HVZ reaction elegantly circumvents this issue by first converting the carboxylic acid into a more reactive intermediate, an acyl bromide.[4][5][7]

The overall transformation can be dissected into four key stages:

-

Formation of the Acyl Bromide: The reaction is initiated by converting the carboxylic acid (hexanoic acid) into its corresponding acyl bromide. This is typically achieved using phosphorus tribromide (PBr₃).[4][5][7][8] The driving force for this step is the formation of a strong phosphorus-oxygen bond.[7] It is crucial to understand that PBr₃'s role is to transform the hydroxyl group of the carboxylic acid into a good leaving group, facilitating its substitution by a bromide ion.[7][9]

-

Keto-Enol Tautomerism: The resulting acyl bromide readily undergoes tautomerization to form an enol.[7][10] This step is vital as it is the enol tautomer, not the acyl bromide itself, that reacts with bromine.[7][11] The enol form is significantly more accessible for the acyl bromide than for the original carboxylic acid, which is the key to the success of the HVZ reaction.[5][7]

-

α-Bromination of the Enol: The enol, acting as a nucleophile, attacks a molecule of bromine (Br₂). This results in the selective bromination at the α-carbon, yielding an α-bromo acyl bromide.[7][8][12]

-

Hydrolysis or Alcoholysis: The final step involves the reaction of the α-bromo acyl bromide with a nucleophile. If water is used, the product is 2-bromohexanoic acid.[7][8] However, to directly obtain the target molecule, this compound, the reaction can be quenched with an alcohol, such as methanol.[10] This process is an alcoholysis reaction that yields the desired α-bromo ester.[10][12]

Caption: Figure 1: Hell-Volhard-Zelinsky Reaction Mechanism.

Alternative Pathway: Esterification Followed by Bromination

An alternative, though often less efficient, route involves first esterifying hexanoic acid to form methyl hexanoate, followed by α-bromination. The direct bromination of esters can be challenging and may require radical initiators or strong bases to form an enolate, which can lead to side reactions and lower selectivity compared to the HVZ reaction.

Validated Experimental Protocol

This section provides a trusted, step-by-step methodology for the synthesis of this compound, integrating the HVZ reaction followed by an in-situ esterification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Hexanoic Acid | 116.16 | 0.5 | 58.08 g (60 mL) |

| Red Phosphorus | 30.97 | 0.05 (catalytic) | 1.55 g |

| Bromine | 159.81 | 0.55 | 87.9 g (28.2 mL) |

| Methanol (anhydrous) | 32.04 | 2.0 (excess) | 64.08 g (81 mL) |

Step-by-Step Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to prevent premature hydrolysis of intermediates.

-

Initial Charge: Charge the flask with hexanoic acid and red phosphorus.

-

Bromine Addition: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic; maintain the temperature below 40°C using a water bath.

-

Reaction: After the addition is complete, heat the mixture to 80-90°C for 8-12 hours until the evolution of hydrogen bromide gas ceases. The color of the mixture should change from reddish-brown to a straw yellow.

-

Esterification: Cool the reaction mixture to room temperature. Slowly add anhydrous methanol through the dropping funnel. An exothermic reaction will occur.

-

Reflux: Once the addition of methanol is complete, heat the mixture to reflux for 2-3 hours to ensure complete esterification.

-

Work-up: Cool the mixture and pour it into a separatory funnel containing cold water and diethyl ether. Shake well and separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Distillation: Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Figure 2: Experimental Workflow for Synthesis.

Safety and Handling

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Phosphorus Tribromide/Red Phosphorus: PBr₃ is corrosive and reacts violently with water. Red phosphorus is flammable. Handle with care.

-

Hydrogen Bromide: A corrosive gas is evolved during the reaction. The reaction setup should include a gas trap to neutralize the HBr gas.

Conclusion

The synthesis of this compound is most effectively achieved through the Hell-Volhard-Zelinsky reaction of hexanoic acid, followed by esterification with methanol. A thorough understanding of the multi-step mechanism, from acyl bromide formation to the final alcoholysis, is critical for optimizing reaction conditions and achieving high yields of the pure product. The provided protocol offers a reliable and validated method for laboratory-scale synthesis, emphasizing the importance of anhydrous conditions and careful handling of hazardous reagents. This knowledge empowers researchers and drug development professionals to confidently utilize this versatile intermediate in their synthetic endeavors.

References

-

Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. [Link]

-

Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

-

WorldOfChemicals. (n.d.). Exploring this compound: Properties, Synthesis, and Applications. [Link]

-

Fiveable. (n.d.). Hell-Volhard-Zelinsky Reaction Definition. [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

BYJU'S. (n.d.). PBr3 Reaction. [Link]

-

Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. [Link]

-

Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. [Link]

-

JoVE. (2023). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

-

Filo. (n.d.). Explain with mechanism Hell-Volhard-Zelinsky reaction in carboxylic acids. [Link]

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

-

sathee neet. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

-

ACS Community. (2025). Hell-Volhard-Zelinsky Reaction. [Link]

-

Organic Syntheses. (n.d.). Synthesis of cyclobutarenes by Palladium-catalyzed C(sp3)-H bond arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. [Link]

-

NIST WebBook. (n.d.). Hexanoic acid, 2-bromo-, ethyl ester. [Link]

-

SpectraBase. (n.d.). 2-Bromo-hexanoic acid, ethyl ester. [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 2-bromo- (CAS 616-05-7). [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 616-05-7: 2-Bromohexanoic acid | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Explain with mechanism Hell-Volhard-Zelinsky reaction in carboxylic acids.. [askfilo.com]

- 9. byjus.com [byjus.com]

- 10. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 11. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 12. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]

Foreword: A Molecule-Centric Approach to Structural Elucidation

An In-depth Technical Guide to the Structural Analysis of Methyl 2-bromohexanoate

In the realm of synthetic chemistry, particularly in pharmaceutical and agrochemical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a generic, templated approach to analytical chemistry. Instead, we will undertake a holistic structural analysis of a specific, yet representative, molecule: this compound. Our investigation will be guided by the molecule's own inherent chemical logic—from its synthesis, which dictates potential impurities, to the subtle spectroscopic signatures imparted by its constituent functional groups. This document is designed for the practicing researcher and drug development professional, providing not just protocols, but the causal reasoning and field-proven insights necessary for robust and reliable characterization.

Physicochemical Profile and Strategic Importance

This compound (CAS 5445-19-2) is a halogenated ester that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the two distinct reactive centers: the ester, which can be hydrolyzed or transformed, and the bromine atom at the alpha (α) position, which is an excellent leaving group for nucleophilic substitution reactions.[2] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals like the antihypertensive agent moxonidine and various agrochemicals.[1]

A thorough understanding of its physical properties is the first step in its analysis, dictating appropriate handling, storage, and analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |

| Molecular Weight | 209.08 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 94 °C at 15 mmHg; ~196-222 °C at 760 mmHg | [1][2][3] |

| Density | ~1.289 g/mL at 20 °C | [2][5] |

| Refractive Index (n²⁰/D) | ~1.455 | [2] |

| Solubility | Soluble in organic solvents (ethanol, ether); insoluble in water | [1] |

The Synthetic Pathway: A Blueprint for Impurity Profiling

To properly analyze a compound, one must first understand its genesis. The most common and economically viable route to this compound is a two-step process. This knowledge is critical as it informs our expectations of potential impurities, which structural analysis must be able to distinguish from the target compound.

-

α-Bromination of Hexanoic Acid : The synthesis begins with the α-bromination of hexanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction .[6] This reaction specifically halogenates the carbon adjacent to the carboxylic acid.[7][8]

-

Esterification : The resulting 2-bromohexanoic acid is then esterified with methanol, typically under acidic catalysis, in a Fischer esterification reaction to yield the final product.[2][9]

This pathway implies the potential presence of unreacted hexanoic acid, unreacted 2-bromohexanoic acid, or side-products such as poly-brominated species.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis of the intermediate in Step 1, confirmed by preliminary analysis (e.g., TLC, IR), is a prerequisite for proceeding to Step 2.

Step 1: Hell-Volhard-Zelinsky Reaction to form 2-Bromohexanoic Acid

-

Rationale : This classic method is highly effective for preparing α-halo acids.[10] Phosphorus tribromide (PBr₃) first converts the carboxylic acid to an acyl bromide, which more readily tautomerizes to an enol.[7] This enol is the active nucleophile that attacks Br₂, leading to selective α-bromination.[8]

-

Procedure :

-

To a flask equipped with a reflux condenser and a dropping funnel, add hexanoic acid (1.0 eq).

-

Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).

-

Slowly add bromine (Br₂, 1.1 eq) via the dropping funnel. The reaction is exothermic and will generate HBr gas, requiring proper ventilation and a gas trap.

-

Heat the mixture to 80-90 °C and maintain for several hours until the red color of bromine dissipates.

-

Cool the reaction mixture. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide to the α-bromo carboxylic acid.

-

Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromohexanoic acid can be purified by distillation or used directly in the next step.

-

Step 2: Fischer Esterification

-

Rationale : This is an acid-catalyzed equilibrium reaction.[9][11] Using methanol as both the reagent and the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the ester product.[12] The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile.[13]

-

Procedure :

-

Combine the crude 2-bromohexanoic acid (1.0 eq) with a large excess of anhydrous methanol (e.g., 10-20 eq).

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.05 eq), while cooling the mixture in an ice bath.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product, this compound, should be purified by vacuum distillation to remove any non-volatile impurities.[5]

-

Comprehensive Structural Analysis

The following sections detail the core analytical techniques required to confirm the structure and purity of the synthesized product. The logic flows from broad structural confirmation (NMR, IR) to precise mass determination and impurity profiling (MS, GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

-

Protocol: NMR Sample Preparation

-

Accurately weigh 10-20 mg of the purified this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

-

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (multiplicity), and their relative numbers (integration).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.25 | Triplet (t) | 1H | H -C(2)-Br | The α-proton is deshielded by both the adjacent electron-withdrawing bromine atom and the carbonyl group, shifting it significantly downfield. It is split into a triplet by the two adjacent protons on C(3). |

| ~3.75 | Singlet (s) | 3H | -O-CH ₃ | The methyl protons of the ester group are in a distinct chemical environment and have no adjacent protons, resulting in a singlet. |

| ~2.00 | Multiplet (m) | 2H | -CH ₂-C(3)H₂- | These protons are adjacent to the chiral center at C(2) and the C(4) methylene group, leading to complex splitting patterns. |

| ~1.45 | Multiplet (m) | 2H | -CH ₂-C(4)H₂- | Part of the alkyl chain, experiencing standard shielding. |

| ~1.35 | Sextet | 2H | -CH ₂-C(5)H₂- | Part of the alkyl chain, split by the neighboring C(4) and C(6) protons. |

| ~0.90 | Triplet (t) | 3H | -CH ₃ (C6) | The terminal methyl group protons are the most shielded. They are split into a triplet by the two adjacent protons on C(5). |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O (C1) | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |

| ~53 | -O-C H₃ | The methyl carbon of the ester. |

| ~45 | C (2)-Br | The α-carbon is directly attached to the electronegative bromine, causing a significant downfield shift compared to a standard alkyl carbon. |

| ~35 | C (3) | Alkyl chain carbon. |

| ~26 | C (4) | Alkyl chain carbon. |

| ~22 | C (5) | Alkyl chain carbon. |

| ~14 | C (6) | The terminal methyl carbon is the most shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups.

-

Protocol: IR Spectrum Acquisition (Neat Liquid)

-

Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

-

Place a single drop of the neat liquid this compound onto one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin film.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Expected IR Absorption Bands

The presence of an ester and an alkyl halide will give rise to strong, characteristic absorptions.[15]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2960-2850 | Medium-Strong | C-H Stretch (sp³) | Characteristic of the alkyl chain and methyl groups.[16] |

| ~1740 | Very Strong | C=O Stretch (Ester) | This is the most prominent peak in the spectrum. The presence of an electronegative bromine atom on the α-carbon typically shifts the C=O stretch to a slightly higher frequency compared to a simple saturated ester (which absorbs around 1735 cm⁻¹).[16] |

| 1250-1150 | Strong | C-O Stretch (asymmetric) | Part of the "Rule of Three" for esters, this strong band is characteristic of the ester C-O bond.[15] |

| ~650-550 | Medium-Strong | C-Br Stretch | The carbon-bromine bond stretch appears in the fingerprint region and is a key indicator of successful halogenation. |

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, offering definitive structural evidence.

-

Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.

-

Use Electron Ionization (EI) at 70 eV to generate fragment ions.

-

Key Diagnostic Features in the Mass Spectrum

-

The Bromine Isotope Pattern : This is the most critical diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[16] Therefore, the molecular ion (M⁺) will appear as a pair of peaks (an M⁺ peak and an M+2 peak) of nearly equal intensity, separated by 2 m/z units. This pattern will also be present in any fragment that retains the bromine atom.

-

Fragmentation Pattern :

-

Molecular Ion (M⁺) : A doublet expected at m/z 208 and 210.

-

Loss of Methoxy Radical (•OCH₃) : A prominent fragment resulting from the cleavage of the ester group. Expected at m/z 177 and 179.

-

Loss of Bromine Radical (•Br) : Cleavage of the C-Br bond. Expected at m/z 129.

-

McLafferty Rearrangement : A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in a fragment at m/z 152 and 154.

-

| m/z (doublet for Br-containing) | Proposed Fragment |

| 208 / 210 | [M]⁺ (Molecular Ion) |

| 177 / 179 | [M - •OCH₃]⁺ |

| 152 / 154 | [McLafferty Rearrangement product]⁺ |

| 129 | [M - •Br]⁺ |

| 59 | [COOCH₃]⁺ |

Data Synthesis and Final Confirmation

No single technique provides the complete picture. The true power of structural analysis lies in the integration of data from all methods.

A sample is confirmed as pure this compound only when:

-

GC/HPLC shows a single major peak (>99%).[2]

-

¹H and ¹³C NMR spectra match the predicted shifts, multiplicities, and integrations, confirming the complete carbon-hydrogen framework.

-

IR spectroscopy confirms the presence of the α-bromo ester functional group via the characteristic C=O and C-Br stretches.

-

Mass Spectrometry provides the correct molecular weight and, critically, displays the 1:1 isotopic pattern for bromine in the molecular ion and relevant fragments.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the material's identity and purity, providing a solid foundation for its use in further research and development.

References

- Vertex AI Search. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers.

- XINGRUI. (n.d.). Exploring this compound: Properties, Synthesis, and Applications.

- ChemicalBook. (2025). This compound | 5445-19-2.

- ChemBK. (2024). This compound.

- ChemicalBook. (n.d.). This compound synthesis.

- Chemsrc. (2025). This compound | CAS#:5445-19-2.

- Sigma-Aldrich. (n.d.). This compound = 99.0 GC 5445-19-2.

- SIELC Technologies. (2018). This compound.

- Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.

- NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.

- Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.

- Guidechem. (n.d.). This compound 5445-19-2 wiki.

- Organic Syntheses. (n.d.). 2-BROMOHEXANOYL CHLORIDE.

- Guidechem. (n.d.). This compound 5445-19-2.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.

- Sigma-Aldrich. (n.d.). This compound ≥99.0% (GC).

- Chemistry Steps. (n.d.). Fischer Esterification.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Master Organic Chemistry. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions.

- Chemistry LibreTexts. (2023). Fischer Esterification.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 5445-19-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Electrophilic Character of Methyl 2-bromohexanoate

Abstract

Methyl 2-bromohexanoate (CAS: 5445-19-2) is a pivotal intermediate in modern organic synthesis, valued for its defined electrophilic character. This guide provides an in-depth analysis of the molecular attributes that confer electrophilicity to its α-carbon, focusing on the underlying electronic effects and stereochemical implications. We will dissect the predominant S(_N)2 reaction pathway, offering both a mechanistic rationale and a self-validating experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the controlled reactivity of α-bromo esters in complex molecular architecture.

The Molecular Basis of Electrophilicity